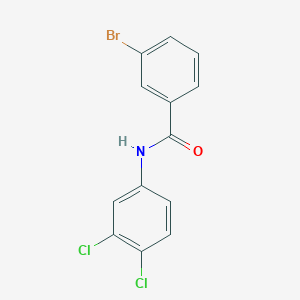

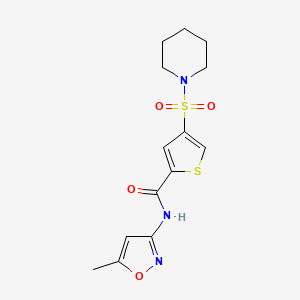

![molecular formula C17H13FN4OS B5569572 3-(3-fluorophenyl)-7-(2-pyridinylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B5569572.png)

3-(3-fluorophenyl)-7-(2-pyridinylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of chemically and structurally diverse organic molecules that have been extensively studied for their potential pharmacological activities and unique chemical properties. While the exact compound might not be widely reported, analogs within the thiazolo[3,2-a][1,3,5]triazin-6(7H)-one series and related chemical frameworks have been explored for various synthetic and application-oriented research studies.

Synthesis Analysis

The synthesis of such complex molecules typically involves multi-step organic reactions, starting from readily available chemical precursors. The process may include the formation of the thiazolo and triazine rings through cyclization reactions, often facilitated by catalysts or under specific conditions to ensure the correct formation of the desired molecular framework. For instance, compounds with related structural features have been synthesized using techniques such as the reaction of arylisothiocyanates with aminothiazole or by employing a one-pot ternary condensation method involving mercaptoacetic acid, o-vanillin, and dicyandiamide along with a catalyst (Thabet et al., 2020).

Molecular Structure Analysis

The molecular structure of compounds within this category is often elucidated using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. These methods provide detailed insights into the molecular conformation, the arrangement of the functional groups, and the overall geometry of the molecule. Studies have shown detailed structural characterization, including crystal and molecular structure reports, highlighting the conformational aspects and the stability of the molecular framework under different conditions (Krishnamurthy et al., 2014).

Scientific Research Applications

Antibacterial Activity

One of the prominent research applications of compounds related to 3-(3-fluorophenyl)-7-(2-pyridinylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one involves their synthesis for antibacterial purposes. For instance, the synthesis of chalcones, pyrazolines, amino pyrimidines, and pyrimidinethiones as derivatives has been investigated for their antibacterial activity. The compounds demonstrated notable antibacterial effects, highlighting their potential in addressing bacterial infections (Solankee & Patel, 2004).

CDK2 Inhibition and Anti-tumor Activity

Another area of application is in the inhibition of Cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. Fluorine-substituted heterobicyclic nitrogen systems containing the 1,2,4-triazine moiety have been synthesized for their potential use in CDK2 inhibition. These compounds were also evaluated for in vitro anti-tumor activity, demonstrating the versatility of these structures in medical research (Makki, Abdel-Rahman, & Aqlan, 2015).

Encapsulation and Organometallic Chemistry

In organometallic chemistry, the encapsulation of aromatic molecules within hexanuclear arene ruthenium cages has been explored. This strategy aims to construct organometallic carceplex prisms with a dangling arm, showcasing the compound's potential in developing novel organometallic structures and their applications in catalysis or molecular recognition (Mattsson et al., 2008).

Antimicrobial and Antifungal Properties

Compounds derived from or related to 3-(3-fluorophenyl)-7-(2-pyridinylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one have also been synthesized for their potential antimicrobial and antifungal properties. For example, the synthesis and evaluation of new polyheterocyclic systems containing the 1,2,4-triazine moiety have shown significant antimicrobial activity, offering new avenues for the development of antimicrobial agents (Abdel-Monem, 2010).

properties

IUPAC Name |

(7Z)-3-(3-fluorophenyl)-7-(pyridin-2-ylmethylidene)-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FN4OS/c18-12-4-3-6-14(8-12)21-10-20-17-22(11-21)16(23)15(24-17)9-13-5-1-2-7-19-13/h1-9H,10-11H2/b15-9- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNVXWPDYPCVWEW-DHDCSXOGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1N=C2N(CN1C3=CC(=CC=C3)F)C(=O)C(=CC4=CC=CC=N4)S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1N=C2N(CN1C3=CC(=CC=C3)F)C(=O)/C(=C/C4=CC=CC=N4)/S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-1-(1H-indol-3-yl)ethanone](/img/structure/B5569490.png)

![1-amino-3-(3-chlorophenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile](/img/structure/B5569505.png)

![1-(2,3-dimethyl-5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-3-pyrrolidinol](/img/structure/B5569526.png)

![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-3-phenylpropanamide](/img/structure/B5569548.png)

![N-(4-methylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5569551.png)

![1-(3-chlorophenyl)-4-{2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-2-oxoethyl}-2-piperazinone](/img/structure/B5569562.png)

![1-(5-{1-[(2,6-dimethylpyrimidin-4-yl)carbonyl]piperidin-4-yl}-4-ethyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5569564.png)

![N,N-diethyl-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5569565.png)

![3-[(4-methoxy-3-nitrobenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5569579.png)